2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
Overview
Description
2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule inhibitor that has shown promising results in cancer research. It was first discovered by researchers at the University of Illinois in 2008 and has since been the subject of numerous studies.
Scientific Research Applications
Facile Synthesis and Antimicrobial Activity
In a study by Elkholy and Morsy (2006), a related compound, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, was synthesized and its antimicrobial activity reported. This research highlights the potential of similar structures for antimicrobial purposes, indicating a potential avenue for the application of the compound (Y. M. Elkholy, M. A. Morsy, 2006).
Supramolecular Architectures
Shan, Bond, and Jones (2003) described the co-crystallization of cyclohexane-1, 3cis, 5cis-tricarboxylic acid with organic bases, leading to various supramolecular acid motifs. This study demonstrates the structural versatility and potential for forming complex supramolecular assemblies, which may extend to the compound in focus (N. Shan, A. Bond, W. Jones, 2003).
Synthesis of β-Aminocarboxylic Acids
Kiss and Fülöp (2014) discussed the synthesis of carbocyclic β-aminocarboxylic acids, noting their importance in natural products, antibiotics, and as precursors for pharmacologically interesting compounds. The exploration of related compounds underscores the potential pharmaceutical and biochemical applications of the compound (L. Kiss, F. Fülöp, 2014).
Conformationally Constrained Amino Acids
Research into stereodefined piperidines from aziridines by Vervisch et al. (2010) involved the synthesis of novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines were substrates for synthesizing stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, showcasing the structural and functional diversity achievable with such frameworks (Karel Vervisch, M. D’hooghe, K. Törnroos, N. De Kimpe*, 2010).
Environmental and Industrial Applications
Silva et al. (2013) investigated the environmental exposure to DINCH, a plasticizer, in U.S. adults. The study's methodologies and analytical approaches for detecting and quantifying chemical exposure may be applicable to researching environmental interactions and biodegradability of complex compounds like the one in focus (Manori J. Silva, Tao Jia, E. Samandar, J. Preau, A. Calafat, 2013).
properties
IUPAC Name |
2-[[3-(piperidine-1-carbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-18(16-9-2-3-10-17(16)20(25)26)21-15-8-6-7-14(13-15)19(24)22-11-4-1-5-12-22/h6-8,13,16-17H,1-5,9-12H2,(H,21,23)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZNFNDMTIDYPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CCCCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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